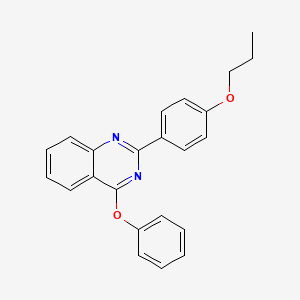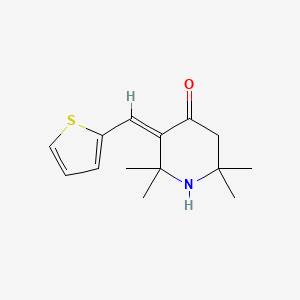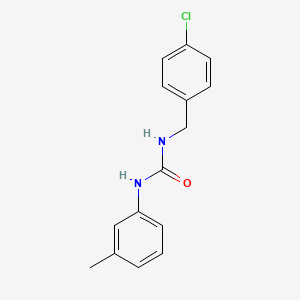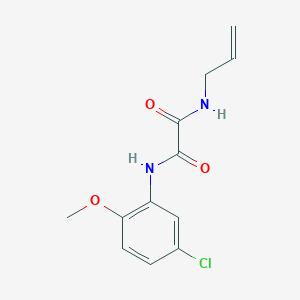
4-phenoxy-2-(4-propoxyphenyl)quinazoline
説明
4-phenoxy-2-(4-propoxyphenyl)quinazoline, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinazoline family. It has a molecular formula of C23H21N02O, and its molecular weight is 347.42 g/mol.
作用機序
The mechanism of action of 4-phenoxy-2-(4-propoxyphenyl)quinazoline is not fully understood, but it is believed to involve the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to inhibit the activity of CK2 by binding to its ATP binding site, which prevents the phosphorylation of its substrates.
Biochemical and Physiological Effects:
4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the development and progression of cancer. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has also been shown to inhibit the activity of CK2, which is involved in the regulation of cell growth and proliferation. Additionally, 4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of 4-phenoxy-2-(4-propoxyphenyl)quinazoline is its potential applications in cancer research. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to exhibit anti-cancer properties by inhibiting the activity of CK2 and inducing apoptosis in cancer cells. Another advantage of 4-phenoxy-2-(4-propoxyphenyl)quinazoline is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 4-phenoxy-2-(4-propoxyphenyl)quinazoline is its limited solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on 4-phenoxy-2-(4-propoxyphenyl)quinazoline. One of the potential directions is to investigate the potential applications of 4-phenoxy-2-(4-propoxyphenyl)quinazoline in the treatment of inflammatory diseases. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to exhibit anti-inflammatory properties, and further research is needed to determine its effectiveness in the treatment of various inflammatory diseases. Another potential direction is to investigate the potential applications of 4-phenoxy-2-(4-propoxyphenyl)quinazoline in the treatment of neurodegenerative diseases. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to exhibit neuroprotective properties, and further research is needed to determine its effectiveness in the treatment of various neurodegenerative diseases. Additionally, further research is needed to determine the mechanism of action of 4-phenoxy-2-(4-propoxyphenyl)quinazoline and its potential applications in other scientific fields.
科学的研究の応用
4-phenoxy-2-(4-propoxyphenyl)quinazoline has been extensively studied for its potential applications in various scientific fields. One of the significant applications of 4-phenoxy-2-(4-propoxyphenyl)quinazoline is in the field of cancer research. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has been shown to exhibit anti-cancer properties by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-phenoxy-2-(4-propoxyphenyl)quinazoline has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the development and progression of cancer.
特性
IUPAC Name |
4-phenoxy-2-(4-propoxyphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-16-26-18-14-12-17(13-15-18)22-24-21-11-7-6-10-20(21)23(25-22)27-19-8-4-3-5-9-19/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQWNTQLYSCJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-2-(4-propoxyphenyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B4778669.png)
![N-(4-tert-butylphenyl)-N'-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4778670.png)


![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
![N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778708.png)

![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4778774.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4778789.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778795.png)